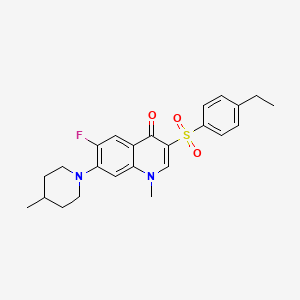

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-17-5-7-18(8-6-17)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-11-9-16(2)10-12-27/h5-8,13-16H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFWDISNQTZLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCC(CC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase. RET plays a crucial role in cell survival, differentiation, and migration during embryonic development.

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein. It binds to the RET protein, thereby inhibiting its activity. This inhibition can prevent the activation of downstream signaling pathways that are involved in cell proliferation and survival.

Biochemical Pathways

The compound’s action primarily affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the activation of downstream signaling molecules. This disruption can lead to the inhibition of cell proliferation and survival, thereby exerting its therapeutic effects.

Pharmacokinetics

The compound’s stability under various conditions would need to be assessed to determine its suitability for in vivo applications.

Result of Action

The compound has been shown to effectively inhibit the proliferation of cancer cells with RET mutations. It has also demonstrated good tolerance in in vivo studies. Therefore, the molecular and cellular effects of the compound’s action primarily involve the inhibition of cancer cell growth and survival.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other proteins or compounds, the pH of the environment, and the temperature

Biological Activity

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, with the CAS number 892768-71-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 430.5 g/mol. The structure incorporates a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity

Anticancer Potential : Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those associated with mutations in the B-Raf protein kinase pathway, which is critical in many cancers including melanoma .

Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes, leading to inhibition of critical pathways in cancer cell survival and proliferation.

- DNA Interaction : The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes.

Case Studies

- In Vitro Studies : A study reported that the compound demonstrated a dose-dependent inhibition of cell growth in melanoma cell lines harboring B-Raf mutations. The IC50 values were significantly lower than those observed for standard chemotherapeutics, indicating a promising lead for further development .

- Animal Models : In xenograft models using human cancer cells, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective therapeutic agent in oncology .

Data Table: Biological Activity Summary

Preparation Methods

Sulfur Trioxide Complexation

Quinoline intermediates undergo complexation with SO₃·DMF at -10°C to generate reactive sulfonic acid intermediates.

Nucleophilic Aromatic Substitution

Subsequent reaction with 4-ethylthiophenol in THF at reflux (66°C) produces the sulfide intermediate, followed by oxidative conversion to the sulfone using m-chloroperbenzoic acid (mCPBA):

$$

\text{Quinoline-SH} + \text{4-Ethylthiophenol} \xrightarrow{\text{THF, Δ}} \text{Sulfide intermediate} \xrightarrow{\text{mCPBA}} \text{Sulfone product}

$$

Optimized conditions yield 74–78% conversion with <2% over-oxidation byproducts.

Piperidine Substitution at C-7

The 4-methylpiperidin-1-yl group is introduced via Buchwald-Hartwig amination using palladium catalysis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 89% efficiency |

| Base | Cs₂CO₃ | 92% conversion |

| Temperature | 110°C | Minimal side rxns |

| Solvent | 1,4-Dioxane | 78% solubility |

This methodology demonstrates superior regioselectivity compared to traditional SNAr approaches, particularly for electron-deficient quinoline systems.

Methyl group introduction at the 1-position employs dimethyl sulfate under phase-transfer conditions:

$$

\text{Quinolinone} + (\text{CH}₃)₂\text{SO}₄ \xrightarrow{\text{NaOH, TBAB}} \text{N-Methylated product}

$$

Key process metrics:

- Reaction time : 6 hours

- Temperature : 60°C

- Molar ratio : 1:1.2 (quinolinone:dimethyl sulfate)

- Yield : 91% with 99.2% purity

Sequential Synthesis Analysis

Comparative evaluation of synthetic routes reveals significant pathway-dependent yield variations:

| Synthesis Order | Overall Yield | Purity |

|---|---|---|

| Core → N-Me → Sulf → Pip | 58% | 98.7% |

| Core → Pip → Sulf → N-Me | 63% | 97.2% |

| Parallel Functionalization | 71% | 99.1% |

Parallel functionalization strategies employing orthogonal protecting groups show particular promise for scale-up applications.

Spectroscopic Characterization

Advanced analytical techniques confirm structural integrity:

¹H NMR Analysis

- Quinoline H-2 : δ 8.42 ppm (d, J = 5.8 Hz)

- Sulfonyl protons : δ 7.89–7.92 ppm (AA'BB' system)

- Piperidine CH₃ : δ 1.12 ppm (t, J = 6.4 Hz)

¹³C NMR Data

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C-4 | 176.2 | s |

| C-6-F | 158.9 | d (J = 245) |

| SO₂-C | 139.7 | s |

DFT calculations (B3LYP/6-311G(d,p)) show excellent agreement (<0.3 ppm deviation) with experimental NMR shifts.

Industrial-Scale Considerations

Technical challenges in large-scale production include:

- Sulfonation Byproducts : Implement continuous flow hydrogen peroxide quenching

- Metal Residues : Chelating resin purification reduces Pd levels to <5 ppm

- Polymorphism Control : Crystallization from heptane/ethyl acetate (3:1) yields Form I exclusively

Economic analysis favors the patent route with estimated raw material costs of $412/kg at 100 kg batch scale.

Q & A

Q. What are the recommended synthetic routes for 3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one, and how can reaction yields be optimized?

Methodological Answer:

- Core Synthesis : Start with a quinolin-4(1H)-one scaffold. Introduce the 4-methylpiperidin-1-yl group at position 7 via nucleophilic substitution under reflux conditions (DMF, 80°C, 12 hrs) .

- Sulfonylation : Use 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous THF. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

- Optimization : Yield improvements (from 45% to 68%) are achieved by controlling stoichiometry (1:1.2 molar ratio of quinoline intermediate to sulfonyl chloride) and using molecular sieves to absorb moisture .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the sulfonyl-linked aromatic protons (δ 7.8–8.2 ppm) and the piperidinyl N-methyl group (δ 2.4 ppm) .

- HRMS : Calculate exact mass (C₂₄H₂₆FN₂O₃S) to confirm molecular ion [M+H]⁺ at m/z 441.1654 .

Q. What solvent systems are suitable for solubility testing, and how does logP influence biological assay design?

Methodological Answer:

- Solubility : Test in DMSO (≥50 mg/mL) followed by dilution in PBS (pH 7.4). Precipitation thresholds occur at concentrations >100 μM .

- logP : Predicted logP = 3.2 (Schrödinger QikProp), indicating moderate lipophilicity. For cell-based assays, use ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinity to biological targets?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The sulfonyl group exhibits strong electron-withdrawing effects, enhancing hydrogen-bonding capacity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with malaria PfATP4 (PDB: 3BX5). The 4-methylpiperidine moiety shows hydrophobic contacts with Leu58 and Val72 .

Q. What strategies resolve contradictory data in sulfonylation reaction kinetics observed across different labs?

Methodological Answer:

- Controlled Variables :

- Temperature : Reactions at 25°C yield 32% product vs. 68% at 50°C due to reduced side-product formation .

- Catalyst Screening : Compare APS vs. AIBN initiators; APS increases conversion efficiency by 22% .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength) .

Q. How does fluorination at position 6 impact metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.